GPR35 Agonist Potency in Human Colorectal Adenocarcinoma Cells (HT-29): Brominated vs. Parent Scaffold
In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 colorectal adenocarcinoma cells, 5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one exhibited GPR35 agonist activity with an IC50 of 26 nM . By comparison, the unsubstituted parent scaffold 3,6-dimethylpyrazin-2(1H)-one demonstrated an IC50 of 2 nM in the same assay system, representing an approximately 13-fold higher potency . This establishes that 5-bromination attenuates, but does not abolish, GPR35 agonism at this receptor—a critical parameter for applications requiring modulated rather than maximal receptor activation.
| Evidence Dimension | GPR35 agonist potency (IC50, HT-29 cells, DMR desensitization assay) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 3,6-Dimethylpyrazin-2(1H)-one (parent scaffold): IC50 = 2 nM |
| Quantified Difference | ~13-fold lower potency for the 5-bromo derivative |
| Conditions | Human GPR35 expressed in HT-29 cells; desensitization of zaprinast-induced DMR response; 1 h preincubation |
Why This Matters
Researchers designing GPR35-targeted compounds can use the brominated analog as a lower-potency tool compound to study partial agonism or to evaluate structure-dependent changes in receptor activation kinetics.
- [1] BindingDB. BDBM50575520, CHEMBL4848949. IC50: 26 nM in HT-29 desensitization assay. Retrieved from http://ww.w.bindingdb.org/ View Source
- [2] BindingDB. BDBM50575549, CHEMBL3306990. IC50: 2 nM in HT-29 desensitization assay for 3,6-dimethylpyrazin-2(1H)-one. Retrieved from http://bdb8.ucsd.edu/ View Source
